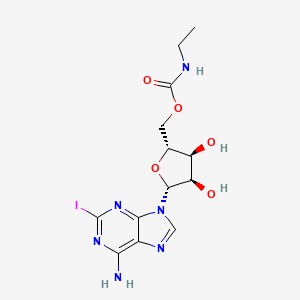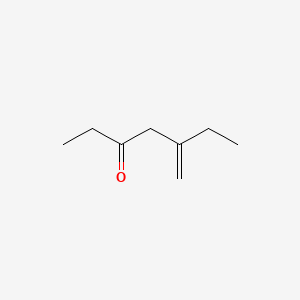![molecular formula C12H12O8Pd B13822162 [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and reactivity. This compound features a palladium center coordinated to a butadiene ligand substituted with methoxycarbonyl groups, making it a valuable catalyst and intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium typically involves the reaction of palladium salts with 1,2,3,4-tetrakis(methoxycarbonyl)-1,3-butadiene under controlled conditions. Commonly used palladium salts include palladium(II) chloride or palladium(II) acetate. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. Solvents like tetrahydrofuran (THF) or dichloromethane are frequently used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.
Reduction: Reduction reactions can convert the palladium center to a lower oxidation state, often enhancing its catalytic properties.
Substitution: Ligand substitution reactions can occur, where the methoxycarbonyl groups or the butadiene ligand are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in a wide range of palladium complexes with different ligands.
科学研究应用
Chemistry
In chemistry, [1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization. Its unique structure allows for selective activation of substrates, making it a valuable tool in synthetic chemistry.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development and delivery. Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems. Additionally, its catalytic properties can be harnessed for in vivo reactions, such as prodrug activation.
Industry
In industry, [1,2
属性
分子式 |
C12H12O8Pd |
|---|---|
分子量 |
390.64 g/mol |
IUPAC 名称 |
palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2 |
InChI 键 |
ORMMRCCAUWPUDU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


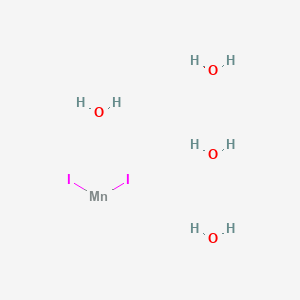
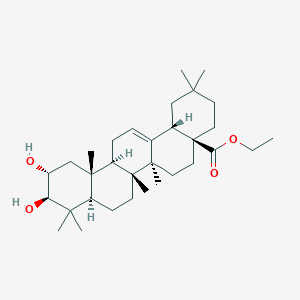
![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)
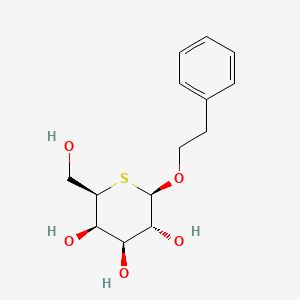
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)
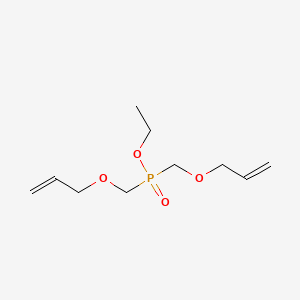
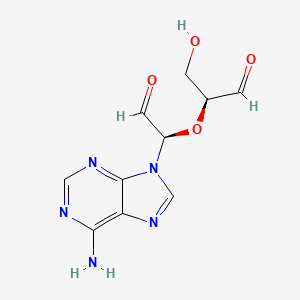

![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
